molecular formula C13H24N4 B13625088 2-[5-(cyclopropylmethyl)-1-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine

2-[5-(cyclopropylmethyl)-1-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine

Cat. No.: B13625088
M. Wt: 236.36 g/mol
InChI Key: HUOBAPLVNQJNLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[5-(cyclopropylmethyl)-1-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(cyclopropylmethyl)-1-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine typically involves a multi-step processThis reaction involves the use of azides and alkynes under copper(I)-catalyzed conditions to produce 1,2,3-triazoles .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-[5-(cyclopropylmethyl)-1-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-[5-(cyclopropylmethyl)-1-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[5-(cyclopropylmethyl)-1-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The triazole ring can bind to various enzymes and receptors, modulating their activity. This binding can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(cyclopropylmethyl)-1-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine is unique due to its specific substitution pattern on the triazole ring. The presence of both cyclopropylmethyl and 3-methylbutyl groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C13H24N4

Molecular Weight

236.36 g/mol

IUPAC Name

2-[5-(cyclopropylmethyl)-1-(3-methylbutyl)triazol-4-yl]ethanamine

InChI

InChI=1S/C13H24N4/c1-10(2)6-8-17-13(9-11-3-4-11)12(5-7-14)15-16-17/h10-11H,3-9,14H2,1-2H3

InChI Key

HUOBAPLVNQJNLP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C(=C(N=N1)CCN)CC2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.